ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate
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Overview
Description
Ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with multiple functional groups, including a cyano group, a hydroxyphenyl group, and an enamido group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl benzoate with 2-cyano-3-(2-hydroxyphenyl)prop-2-enamide under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme interactions and metabolic pathwaysIndustrially, it can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyphenyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate can be compared with similar compounds such as ethyl benzoate and 2-cyano-3-(2-hydroxyphenyl)prop-2-enamide. While ethyl benzoate is a simpler ester with fewer functional groups, 2-cyano-3-(2-hydroxyphenyl)prop-2-enamide has a similar structure but lacks the ester functionality. The presence of multiple functional groups in this compound makes it more versatile and reactive in various chemical reactions .
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-19(24)13-7-9-16(10-8-13)21-18(23)15(12-20)11-14-5-3-4-6-17(14)22/h3-11,22H,2H2,1H3,(H,21,23)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNUYRGSXMHWME-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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